![molecular formula C12H12O B2430346 Spiro[indan-2,1'-cyclobutane]-1-one CAS No. 495414-28-3](/img/structure/B2430346.png)
Spiro[indan-2,1'-cyclobutane]-1-one
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Overview
Description
Spiro[indan-2,1’-cyclobutane]-1-one is a type of spiro compound. In organic chemistry, spiro compounds are compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic (having just two rings), or have a bicyclic portion as part of the larger ring system .
Synthesis Analysis
The synthesis of spiro compounds has been a significant objective in organic and medicinal chemistry. The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . The enantioselective synthesis of spirocycles has long been pursued by organic chemists .Molecular Structure Analysis
Spiro compounds may be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom). The common atom that connects the two (or sometimes three) rings is called the spiro atom .Chemical Reactions Analysis
The prefix spiro denotes two rings with a spiro junction .Physical And Chemical Properties Analysis
Spiro compounds are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Scientific Research Applications
Synthesis of Natural Products
Spiro compounds, including Spiro[indan-2,1’-cyclobutane]-1-one and Spiro[3H-indene-2,1’-cyclobutane]-1-one, are used in the synthesis of complex natural products . These natural products bear strained cyclobutane subunits, including terpenoids, alkaloids, and steroids . They not only display fascinating architectures but also show potent biological activities .
Development of New Catalytic Asymmetric Reactions
Spiro compounds are used in the development of new catalytic asymmetric reactions . These reactions are crucial in the synthesis of various complex molecules, including pharmaceuticals and materials .
Hypervalent Iodine-Mediated Reactions
Spiro compounds are used in the development of hypervalent iodine-mediated reactions . These reactions are powerful tools for the construction of complex molecules from simple starting materials .
Radical Reactions
Spiro compounds are used in radical reactions . These reactions are important in the synthesis of complex molecules, including natural products and pharmaceuticals .
Drug Discovery
Spiro compounds are used in drug discovery . Their unique conformational features and structural implications on biological systems make them valuable in the development of new drugs .
Organic Chemistry
Spiro compounds are used in various applications in organic chemistry . They are used in the synthesis of natural products bearing a spiro ring .
Biology
Spiro compounds have applications in biology . Their unique properties make them useful in the study of biological systems .
Synthesis of Diverse Spiroheterocycles
Spiro compounds are used in the synthesis of diverse spiroheterocycles . These compounds have a wide range of applications, including in the development of new materials and pharmaceuticals .
Future Directions
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The efficient and unprecedented synthesis of indolyl-tethered spiro [cyclobutane-1,1′-indenes] through the cascade reaction of 1- (pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols has been presented .
properties
IUPAC Name |
spiro[3H-indene-2,1'-cyclobutane]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-11-10-5-2-1-4-9(10)8-12(11)6-3-7-12/h1-2,4-5H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALMCDIFOWIFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[indan-2,1'-cyclobutane]-1-one |
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